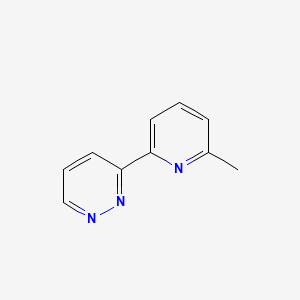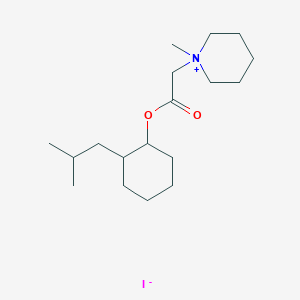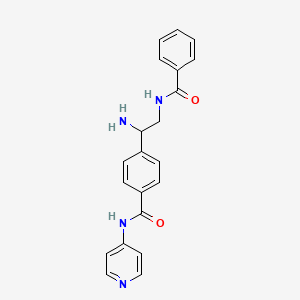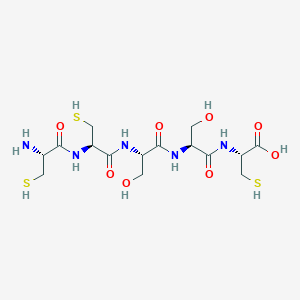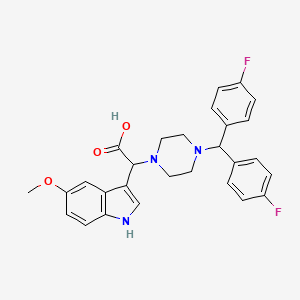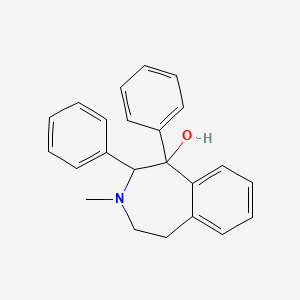
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a phenyl-substituted amine with a ketone, followed by cyclization and reduction steps to form the benzazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow techniques to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme interactions and cellular pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol: Lacks the methyl group at the 3-position.
3-Methyl-1,2-diphenyl-1H-3-benzazepin-1-ol: Lacks the tetrahydro structure.
Uniqueness
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is unique due to its specific substitution pattern and the presence of the tetrahydro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
919519-09-8 |
|---|---|
Formule moléculaire |
C23H23NO |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-methyl-4,5-diphenyl-2,4-dihydro-1H-3-benzazepin-5-ol |
InChI |
InChI=1S/C23H23NO/c1-24-17-16-18-10-8-9-15-21(18)23(25,20-13-6-3-7-14-20)22(24)19-11-4-2-5-12-19/h2-15,22,25H,16-17H2,1H3 |
Clé InChI |
ZHBAQFBJHRJCSL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC=CC=C2C(C1C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


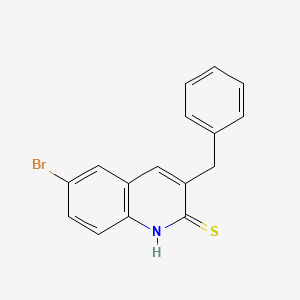

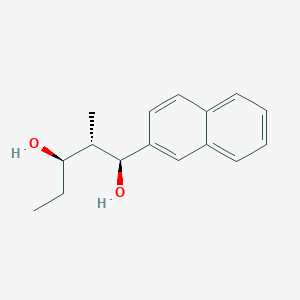
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
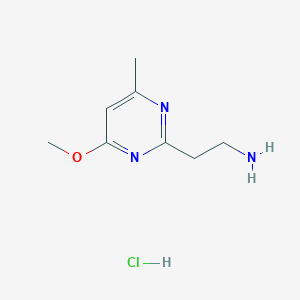
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
